6-Isopropylpyridazin-3-amine
Overview
Description
6-Isopropylpyridazin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Novel Synthesis Approaches
Research by Pattison et al. (2009) illustrates the versatility of pyridazinone scaffolds like 6-Isopropylpyridazin-3-amine in drug discovery. They developed polysubstituted pyridazinones using sequential nucleophilic aromatic substitution reactions, highlighting the scaffold's utility for creating a wide range of biologically active compounds. This methodology could be adapted for synthesizing derivatives of this compound, enhancing its application in medicinal chemistry (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Carbon Dioxide Capture
Bates et al. (2002) demonstrated the potential of nitrogen-containing compounds in environmental applications, particularly in capturing carbon dioxide. While their work focuses on ionic liquids, the amine functionality of this compound suggests potential applications in designing absorbents for CO2 capture, leveraging its reactivity with carbon dioxide to form stable adducts (Bates, Mayton, Ntai, & Davis, 2002).
Chemical Synthesis and Biological Activity
Abdel Moneam (2004) and Ibrahim & Behbehani (2014) explored the synthesis of novel pyridazine derivatives, including activities like the creation of fused ring systems and azines. These studies demonstrate the chemical versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities, suggesting that this compound could serve as a precursor in synthesizing biologically active molecules (Abdel Moneam, 2004); (Ibrahim & Behbehani, 2014).
Advanced Materials
The study by Cao et al. (2012) on the solubility of 6-chloropyridazin-3-amine in various solvents underlines the importance of understanding the physicochemical properties of pyridazine derivatives. This knowledge is crucial for the formulation of materials and drugs, indicating that similar studies on this compound could provide insights into its application in material sciences (Cao, Liu, Lv, & Yao, 2012).
Mechanism of Action
Target of Action
The primary targets of 6-Isopropylpyridazin-3-amine are currently unknown. This compound is a derivative of pyridazinone, which has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazinone derivatives , it is likely that multiple pathways could be affected.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
properties
IUPAC Name |
6-propan-2-ylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPUOPWIKVDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629894 | |
Record name | 6-(Propan-2-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
570416-37-4 | |
Record name | 6-(Propan-2-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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